2-Oxiraneoctanoic acid,3-octyl-, octyl ester

Description

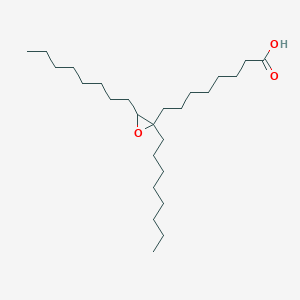

2-Oxiraneoctanoic acid, 3-octyl-, octyl ester (CAS: 106-84-3) is an epoxy fatty acid ester with the molecular formula C₂₆H₅₀O₃ and a molecular weight of 410.6 g/mol. It is characterized by an oxirane (epoxide) ring at the second position of an octanoic acid backbone, substituted with a 3-octyl group, and esterified with an octyl alcohol moiety. This compound is structurally related to epoxidized vegetable oil derivatives, which are widely used as plasticizers, stabilizers, and bio-based materials due to their low volatility and high thermal stability .

Key physicochemical properties include:

Properties

IUPAC Name |

8-(2,3-dioctyloxiran-2-yl)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-26(29-24,22-18-14-10-8-6-4-2)23-19-15-11-13-17-21-25(27)28/h24H,3-23H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGFSRVMNOOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)(CCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 6–12 hours |

| Selectivity | >90% |

| Byproducts | Diastereomeric epoxides (<10%) |

This method is limited by stoichiometric peracid consumption and solvent waste.

Metal-Catalyzed Epoxidation with Hydroperoxides

Titanium-Silica Catalysts

Heterogeneous Ti-silica catalysts enable epoxidation of octyl 2-octenoate using tert-butyl hydroperoxide (TBHP) in α,α,α-trifluorotoluene (TFT). The Ti(IV) centers activate TBHP, facilitating oxygen transfer.

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 89% |

| Epoxide Selectivity | 78% |

| Catalyst Reusability | 5 cycles (<5% activity loss) |

This system avoids solvent-swelling issues common in polar media.

Tungsten-Based Catalysts

Tungstenocene-grafted silica (1.2–1.7 wt% W) achieves 68% conversion of alkenes to epoxides using H₂O₂. The catalyst’s WO₃ clusters enhance stability, though selectivity declines with bulkier substrates.

Photoredox Catalysis in Aqueous Media

A cobalt bis(dicarbollide) complex (Na[3,3′-Co(1,2-C₂B₉H₁₁)₂]) acts as a photoredox catalyst under visible light. In water, octyl 2-octenoate undergoes epoxidation via a Co⁴⁺/Co³⁺ redox cycle, achieving 97% conversion in 15 minutes at 0.1 mol% loading.

Advantages:

-

Turnover Number (TON): 8,500

-

Solvent: Water (no organic solvents)

Enzymatic Epoxidation

Lipase-mediated epoxidation uses immobilized Candida antarctica lipase B (CAL-B) with H₂O₂ and octanoic acid as an oxygen donor. While slower (48–72 hours), this method achieves 82% yield under mild conditions (pH 7, 40°C).

Comparative Analysis of Methods

| Method | Yield | Selectivity | Catalyst Loading | Environmental Impact |

|---|---|---|---|---|

| Peracids | 85% | High | Stoichiometric | High (solvent waste) |

| Ti-Silica/TBHP | 89% | Moderate | 2 mol% | Moderate |

| Photoredox (Co) | 97% | High | 0.1 mol% | Low (aqueous) |

| Enzymatic | 82% | High | 5 wt% | Low |

Industrial-Scale Considerations

For bulk production, Ti-silica and photoredox systems are preferred due to catalyst recyclability and water compatibility. Recent advances in flow reactor designs reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Octyl 3-octyloxiraneoctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Octyl 3-octyloxiraneoctanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer science.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the formulation of paints, lacquers, and coatings as a surfactant and emulsifier.

Mechanism of Action

The mechanism of action of octyl 3-octyloxiraneoctanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . Its oxirane ring allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Methyl Ester Analogues

- Compound: 2-Oxiraneoctanoic acid, 3-octyl-, methyl ester (CAS: 6084-76-0). Molecular formula: C₁₉H₃₆O₃. Molecular weight: 312.49 g/mol. Key differences:

- Shorter ester chain (methyl vs. octyl) reduces hydrophobicity and molecular weight.

- Applications: Used as a plasticizer in polymers and in biodiesel production, where its viscosity (4.5 mm²/sec) meets EN 14214 and ASTM D445 standards .

- Natural occurrence: Found in seed oils (e.g., Tutcheria championi Nakai) at concentrations of 5.21–7.23% .

Hexyl Ester Analogues

Unsaturated and Isomeric Variants

- Compound: Oxiraneoctanoic acid, 3-(2Z)-2-octenyl-, methyl ester (CAS: 186792-27-8). Molecular formula: C₁₉H₃₄O₃. Molecular weight: 310.47 g/mol. Key differences:

- Applications: Limited data, but unsaturated epoxides are often intermediates in organic synthesis .

Functional and Industrial Comparisons

Plasticizer Performance

Analytical Variability

- GC-MS retention : Longer-chain esters (e.g., octyl) exhibit higher retention indices and lower volatility, complicating headspace analysis. Ionic strength adjustments (e.g., NaCl) suppress their detection in volatile compound studies .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| Octyl ester (CAS: 106-84-3) | C₂₆H₅₀O₃ | 410.6 | 385.9 | 0.91–0.925 | Plasticizers, stabilizers |

| Methyl ester (CAS: 6084-76-0) | C₁₉H₃₆O₃ | 312.49 | 384.8 | 0.925 | Biodiesel, plasticizers |

| Hexyl ester (CAS: 24824-70-2) | C₂₄H₄₆O₃ | 382.62 | 455.9 | 0.91 | Surfactants (hypothesized) |

Biological Activity

2-Oxiraneoctanoic acid, 3-octyl-, octyl ester, commonly referred to as octyl 9,10-epoxystearate, is a synthetic compound with notable applications in various fields, including drug delivery systems and cosmetic formulations. Its unique chemical structure allows it to exhibit diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

- Chemical Formula : C26H50O3

- Molecular Weight : 426.68 g/mol

- Density : 0.916 g/cm³

- Boiling Point : 428.8°C at 760 mmHg

- Flash Point : 163.2°C

Research indicates that octyl 9,10-epoxystearate possesses several biological activities, primarily attributed to its amphiphilic nature, which facilitates interactions with biological membranes. The compound can form micelles and liposomes, enhancing the solubility and stability of encapsulated drugs .

Anti-inflammatory Properties

Studies have suggested that octyl 9,10-epoxystearate exhibits anti-inflammatory properties . It may modulate lipid metabolism and influence inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Skin Penetration Enhancement

The compound has been explored for its ability to enhance skin penetration in topical formulations. Its interaction with skin lipids allows for improved delivery of active ingredients through the skin barrier . This property is particularly valuable in cosmetic and pharmaceutical applications where effective delivery of hydrophilic substances is required.

Case Study 1: Drug Delivery Systems

A study investigated the use of octyl 9,10-epoxystearate in drug delivery systems. It was found that the compound could encapsulate hydrophilic drugs effectively, leading to increased bioavailability and targeted delivery. The amphiphilic nature of the ester allowed for the formation of stable micelles in aqueous environments, facilitating drug solubilization.

Case Study 2: Topical Formulations

In another research effort focusing on topical formulations, octyl 9,10-epoxystearate was incorporated into creams designed for treating skin conditions. Results indicated enhanced absorption rates compared to conventional formulations without the ester. The study highlighted its potential as a skin penetration enhancer due to its ability to disrupt lipid structures within the stratum corneum .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 9,10-epoxystearate | Epoxidized derivative of stearic acid | Smaller alkyl group; higher volatility |

| 9,10-Epoxystearic acid | Directly related epoxy fatty acid | More reactive due to lack of esterification |

| Octadecenoic acid | Fatty acid without epoxide | Higher unsaturation; different properties |

Octyl 9,10-epoxystearate stands out due to its longer alkyl chain which enhances hydrophobic interactions, making it more effective as a plasticizer compared to its shorter-chain counterparts.

Q & A

Q. Q1. What are the established synthetic routes for 2-oxiraneoctanoic acid, 3-octyl-, octyl ester, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via epoxidation of unsaturated fatty acid esters followed by esterification. For example:

Epoxidation : React oleic acid or its derivatives with peracids (e.g., mCPBA) to form the epoxide ring .

Esterification : Use acid catalysis (e.g., H₂SO₄) to couple the epoxidized acid with octanol.

Optimization Strategies :

Q. Q2. How can researchers analytically characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of techniques:

- NMR Spectroscopy : Confirm the presence of the epoxide ring (δ ~2.5–3.5 ppm for oxirane protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (C₂₆H₅₀O₃, exact mass 422.376 g/mol) via high-resolution MS .

- Physical Properties : Compare experimental values (e.g., density 0.91 g/cm³, refractive index 1.458) to literature data .

| Property | Value | Reference |

|---|---|---|

| Boiling Point | ~455.9°C (est.) | |

| LogP (Hydrophobicity) | 8.8 (calculated) |

Advanced Research Questions

Q. Q3. How can the stereochemical configuration of the epoxide group be resolved, and what impact does it have on reactivity?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable.

- Reactivity Impact : cis-epoxides may exhibit higher ring-opening reactivity in polymerization or nucleophilic attacks compared to trans-isomers .

Q. Q4. What computational methods are suitable for modeling this compound’s structure-property relationships?

Methodological Answer:

Q. Q5. How does this compound behave under high-temperature or oxidative conditions, and how can stability be assessed?

Methodological Answer:

Q. Q6. What strategies can address contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

Q. Q7. How can researchers evaluate its potential as a bio-based plasticizer or polymer precursor?

Methodological Answer:

Q. Q8. What in vitro assays are appropriate for preliminary toxicity profiling?

Methodological Answer:

Q. Q9. How can environmental persistence be assessed using computational or experimental methods?

Methodological Answer:

Q. Q10. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.